

Physical and chemical properties of 5-Bromo-2,3-dimethylpyridine

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Compound of Interest

Compound Name: 5-Bromo-2,3-dimethylpyridine

Cat. No.: B1280628

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An In-depth Technical Guide to 5-Bromo-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **5-Bromo-2,3-dimethylpyridine**. It includes detailed experimental protocols, safety information, and a discussion of its potential applications in medicinal chemistry and organic synthesis, based on current scientific literature.

Core Molecular Data

5-Bromo-2,3-dimethylpyridine is a halogenated pyridine derivative. Its structure incorporates a pyridine ring substituted with a bromine atom and two methyl groups, making it a valuable building block in synthetic chemistry.

Physical and Chemical Properties

A summary of the key physical and chemical properties for **5-Bromo-2,3-dimethylpyridine** (CAS No: 27063-90-7) is presented below. While some specific experimental values are not readily available in the public domain, the table includes known data and identifiers.

| Property | Value | Source(s) |
|-------------------|-----------------------------------|-----------|
| Molecular Formula | C ₇ H ₈ BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| IUPAC Name | 5-bromo-2,3-dimethylpyridine | [2] |
| CAS Number | 27063-90-7 | [1][2] |
| Physical Form | Liquid, Colorless Oil | [2],[3] |
| Boiling Point | 40 °C at 0.3 mmHg | [2] |
| Purity | ≥ 95% | [1] |
| InChI Key | PVWAMZCIAHXKJP- UHFFFAOYSA-N | [2] |

Note: Data for density and solubility in common organic solvents are not available in the cited literature.

Safety and Handling

5-Bromo-2,3-dimethylpyridine is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

| Hazard Information | Details | Source(s) |
|--------------------------|---|-----------|
| Signal Word | Danger | [2] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P260, P271, P280 | [2] |
| Storage | Store at ambient temperature. | [2] |

Synthesis and Reactivity

Experimental Protocol: Synthesis of 5-Bromo-2,3-dimethylpyridine

The following protocol describes the synthesis of **5-Bromo-2,3-dimethylpyridine** from 2,3-dimethylpyridine via electrophilic bromination.[3]

Materials:

- 2,3-dimethylpyridine (6.79 mL, 60 mmol)
- Fuming sulfuric acid (80 mL)
- Bromine (3.1 mL, 60 mmol)
- Ice
- Ether
- Brine
- Anhydrous magnesium sulfate

- Hexane
- Ethyl acetate

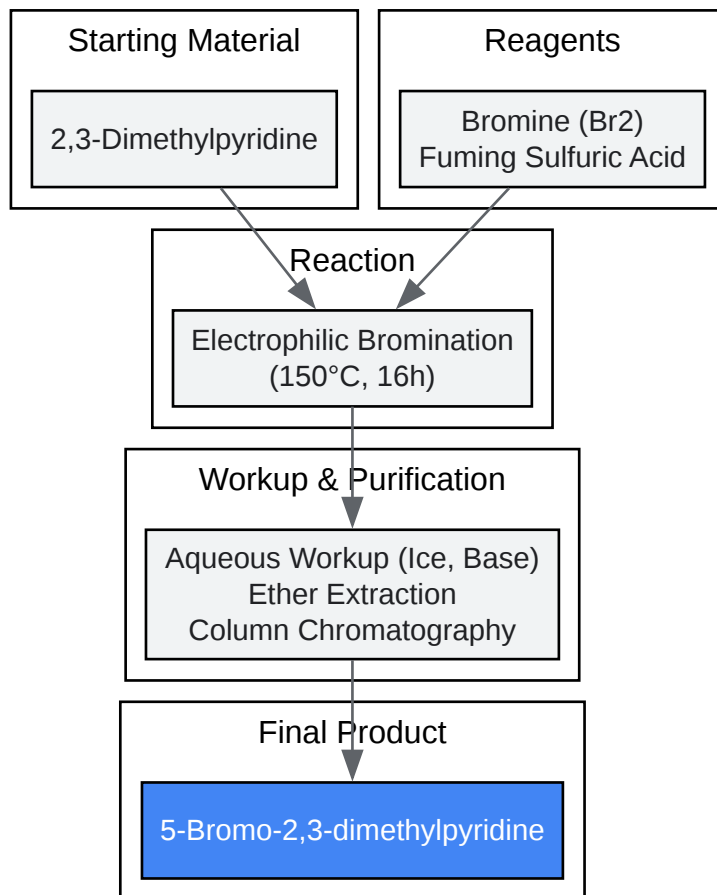
Procedure:

- In a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve 2,3-dimethylpyridine in fuming sulfuric acid.
- Maintain the reaction temperature at 150°C.
- Slowly add bromine dropwise over a period of 2 hours. The reaction mixture will turn a deep red color.
- Continue stirring the mixture for 16 hours at 150°C.
- Cool the reaction mixture to room temperature and let it stand overnight.
- Carefully pour the mixture into approximately 400 g of ice.
- Adjust the pH to 12 with a suitable base while cooling in an ice bath.
- Extract the aqueous phase with ether.
- Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography using a gradient of 2-20% ethyl acetate in hexane to yield **5-Bromo-2,3-dimethylpyridine** as a colorless oil.[3]

Logical Workflow for Synthesis

The synthesis of **5-Bromo-2,3-dimethylpyridine** can be visualized as a straightforward electrophilic aromatic substitution reaction.

Synthesis Workflow for 5-Bromo-2,3-dimethylpyridine



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Caption: A flowchart illustrating the synthesis of **5-Bromo-2,3-dimethylpyridine**.

Chemical Reactivity

The bromine atom on the pyridine ring makes **5-Bromo-2,3-dimethylpyridine** a versatile substrate for various cross-coupling reactions. While specific studies on this compound are limited, analogous bromo-pyridine derivatives are widely used in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.^{[4][5]} These reactions are fundamental in medicinal chemistry for creating carbon-carbon bonds and introducing diverse molecular fragments onto the pyridine core.^[4]

Spectroscopic Data

Experimental spectroscopic data (^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry) for **5-Bromo-2,3-dimethylpyridine** are not readily available in the reviewed scientific literature. The data presented in many databases and publications are for related isomers or derivatives, and care must be taken to avoid misinterpretation. For definitive structural confirmation and purity assessment, it is essential to acquire experimental spectra on a verified sample.

Applications in Drug Discovery and Development

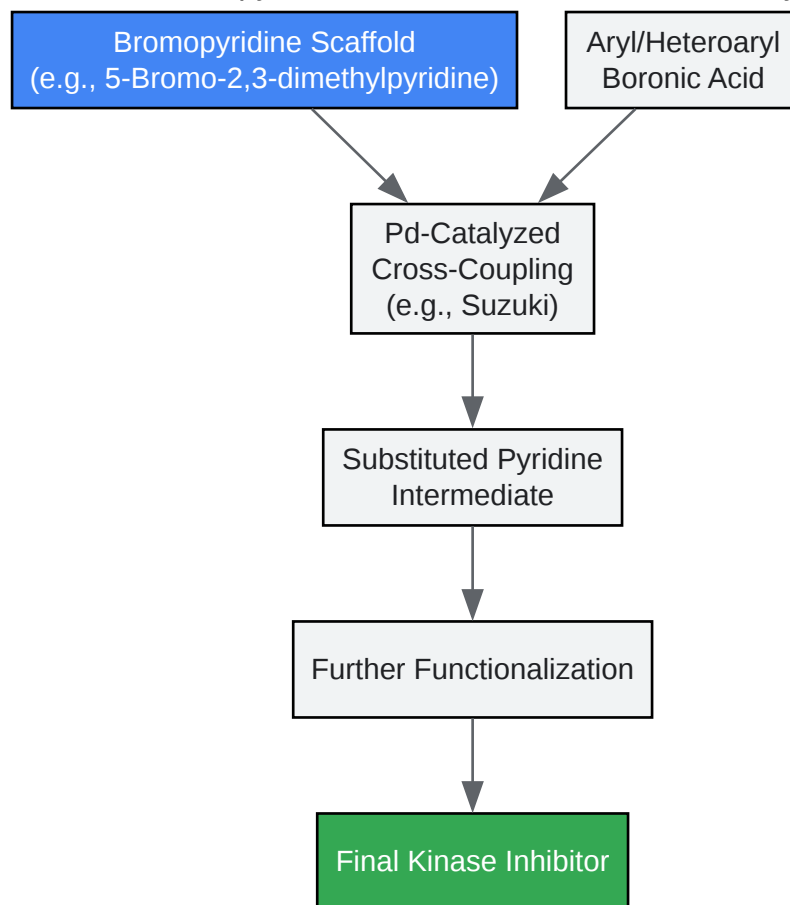
While direct applications of **5-Bromo-2,3-dimethylpyridine** in drug development are not extensively documented, the bromopyridine scaffold is a privileged structure in medicinal chemistry.^[5] Halogenated pyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors.^[6]

The reactivity of the bromine atom allows for its use in key synthetic steps to build more complex molecules that can interact with biological targets. For instance, derivatives of similar brominated pyridines are used in the development of pharmaceuticals targeting neurological disorders and as antimicrobial agents.^[7]

Role as a Building Block in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site. The general strategy involves using a bromopyridine derivative as a core structure, with the bromine atom serving as a handle for introducing various substituents through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

General Role of Bromopyridine Scaffolds in Kinase Inhibitor Synthesis



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Caption: A logical diagram showing the utility of bromopyridine building blocks in drug discovery.

Conclusion

5-Bromo-2,3-dimethylpyridine is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While there is a notable lack of publicly available, compound-specific quantitative and spectroscopic data, its structural similarity to other well-studied bromopyridines suggests its utility as a versatile building block, particularly in the construction of complex molecules for drug discovery applications. Further research to fully characterize this compound and explore its reactivity would be beneficial to the scientific community.

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